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Abstract
This document provides a comprehensive technical overview of the discontinued clinical trial

program for PF-05089771, a selective inhibitor of the voltage-gated sodium channel Nav1.7.

Developed by Pfizer, PF-05089771 was investigated as a potential analgesic for painful

diabetic peripheral neuropathy (DPN). Despite a strong preclinical rationale and favorable

pharmacokinetic profile, the Phase II clinical trial (NCT02215252) was terminated due to a

failure to meet predefined efficacy criteria. This whitepaper synthesizes the available

quantitative data from the clinical trial, details the key preclinical experimental protocols that

defined the compound's mechanism of action, and visually represents the underlying biological

pathways and clinical workflow. The information presented herein is intended to serve as a

valuable resource for researchers and professionals in the field of pain therapeutics and drug

development, offering insights into the challenges of translating preclinical Nav1.7 inhibition to

clinical efficacy.

Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been a highly

pursued target for the development of novel analgesics. Genetic studies in humans have

demonstrated that loss-of-function mutations in SCN9A lead to a congenital insensitivity to

pain, while gain-of-function mutations are associated with debilitating pain syndromes such as
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inherited erythromelalgia and paroxysmal extreme pain disorder. These findings underscore the

critical role of Nav1.7 in human pain perception.

PF-05089771 is a potent and selective, peripherally restricted Nav1.7 channel blocker.[1]

Preclinical studies demonstrated its high affinity and state-dependent binding to the Nav1.7

channel, suggesting a promising therapeutic window for the treatment of chronic pain.

However, the compound's development was halted following a Phase II clinical trial in patients

with painful diabetic peripheral neuropathy (DPN) that failed to demonstrate a statistically

significant improvement in pain scores compared to placebo.[2][3] This outcome contributes to

a broader narrative of challenges in the clinical development of selective Nav1.7 inhibitors.

This technical guide provides a detailed examination of the available data and methodologies

from the PF-05089771 program to inform future research in the field.

Preclinical Pharmacology
Mechanism of Action
PF-05089771 is a state-dependent inhibitor of the Nav1.7 channel, demonstrating significantly

higher potency for the inactivated state of the channel over the resting state. This mechanism

of action is crucial as it suggests the compound would preferentially target neurons that are in a

depolarized, high-frequency firing state, which is characteristic of nociceptive pathways in

chronic pain conditions. The inhibitory action of PF-05089771 is mediated through its

interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel protein.

By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation.

Potency and Selectivity
Electrophysiological assays revealed that PF-05089771 is a potent inhibitor of the human

Nav1.7 channel with a half-maximal inhibitory concentration (IC50) of 11 nM.[1] The compound

exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, which is a critical

attribute for minimizing off-target effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5980593/
https://www.ncbi.nlm.nih.gov/books/NBK349590/table/T7/
https://www.isrctn.com/editorial/retrieveFile/6ec476eb-bff7-4df3-b7c9-482b53b3e74e/37536
https://pmc.ncbi.nlm.nih.gov/articles/PMC5980593/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sodium Channel Subtype Selectivity Fold vs. Nav1.7

Nav1.1 59-fold

Nav1.2 11-fold

Nav1.3 ≥ 909-fold

Nav1.4 ≥ 909-fold

Nav1.5 ≥ 909-fold

Nav1.6 16-fold

Nav1.8 ≥ 909-fold

Table 1: Selectivity of PF-05089771 for Nav1.7

over other human voltage-gated sodium channel

subtypes. Data sourced from[1].

Experimental Protocols
The preclinical characterization of PF-05089771 relied on automated patch-clamp

electrophysiology to assess its potency and selectivity. The following provides a detailed

methodology based on the available literature.

Cell Lines and Channel Expression:

HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7) were used for the

primary potency and selectivity assays.

For selectivity testing, HEK293 cells expressing other human Nav channel subtypes (Nav1.1,

Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8) were utilized.

Electrophysiology Recordings:

Whole-cell patch-clamp recordings were performed using an automated patch-clamp system

(e.g., PatchXpress or SyncroPatch).

Voltage Protocols:
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Resting State Protocol: To assess the compound's affinity for the resting state of the

channel, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure

the majority of channels were in the closed, resting state. Test pulses to a depolarized

potential (e.g., 0 mV) were applied to elicit sodium currents.

Inactivated State Protocol: To determine the potency against the inactivated state, a pre-

pulse to a depolarizing potential (e.g., -70 mV for a specific duration) was applied to

induce channel inactivation before the test pulse. The precise voltage of the pre-pulse was

tailored to the half-inactivation potential of the specific channel subtype being tested.

Data Analysis:

The peak inward sodium current was measured before and after the application of PF-

05089771 at various concentrations.

The percentage of current inhibition was calculated for each concentration.

Concentration-response curves were generated, and the IC50 values were determined by

fitting the data to a Hill equation.

Discontinued Clinical Trial: NCT02215252
Study Design and Methods
The clinical trial NCT02215252 was a Phase II, randomized, double-blind, placebo- and active-

controlled, parallel-group study designed to evaluate the efficacy and safety of PF-05089771

for the treatment of painful diabetic peripheral neuropathy.[2][3]

Patient Population: The study enrolled adult patients (18-80 years old) with a diagnosis of

type 2 diabetes mellitus and a history of painful DPN for at least six months.[4][5]

Treatment Arms:

PF-05089771 (150 mg twice daily)

Pregabalin (150 mg twice daily) - as an active comparator

Placebo[2]
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Study Duration: The trial consisted of a 1-week placebo run-in period, a 4-week treatment

period, and a 1-week follow-up.[2]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly

average of the daily pain rating scale (a numerical rating scale from 0 to 10) at week 4.[2]

Clinical Trial Results
The development of PF-05089771 was discontinued because the NCT02215252 trial failed to

meet its predefined efficacy criteria.[2][3]

Efficacy Outcomes:

PF-05089771 did not demonstrate a statistically significant improvement in the average pain

score compared to placebo at week 4. The mean posterior difference was -0.41 with a 90%

credible interval of -1.00 to 0.17.[2]

The active comparator, pregabalin, did show a statistically significant reduction in pain

scores compared to placebo, with a mean posterior difference of -0.53 (90% credible

interval: -0.91 to -0.20).[2]
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Treatment
Group

N
Baseline Mean
Pain Score
(SD)

Change from
Baseline at
Week 4 (Mean)

Mean
Difference vs.
Placebo (90%
CI)

PF-05089771

(150 mg BID)
45 6.3 (1.3) -2.1

-0.41 (-1.00,

0.17)

Pregabalin (150

mg BID)
45 6.4 (1.2) -2.2

-0.53 (-0.91,

-0.20)

Placebo 45 6.2 (1.4) -1.7 -

Table 2:

Summary of

Primary Efficacy

Results from the

NCT02215252

Clinical Trial.

Data sourced

from[2].

Safety and Tolerability:

PF-05089771 was reported to be well-tolerated during the clinical trial.[2]

Patient Demographics and Baseline Characteristics
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Characteristic
PF-05089771
(N=45)

Pregabalin
(N=45)

Placebo (N=45) Total (N=135)

Age (years),

Mean (SD)
59.8 (9.5) 58.9 (9.8) 60.4 (9.1) 59.7 (9.4)

Sex, n (%)

Male 25 (55.6) 28 (62.2) 26 (57.8) 79 (58.5)

Female 20 (44.4) 17 (37.8) 19 (42.2) 56 (41.5)

Race, n (%)

White 40 (88.9) 42 (93.3) 41 (91.1) 123 (91.1)

Black or African

American
4 (8.9) 2 (4.4) 3 (6.7) 9 (6.7)

Other 1 (2.2) 1 (2.2) 1 (2.2) 3 (2.2)

Duration of

Diabetes (years),

Mean (SD)

13.1 (8.4) 12.5 (7.9) 14.2 (8.7) 13.3 (8.3)

Duration of

Painful DPN

(years), Mean

(SD)

6.9 (5.8) 6.5 (5.1) 7.3 (6.2) 6.9 (5.7)

Table 3: Patient

Demographics

and Baseline

Characteristics

from the

NCT02215252

Clinical Trial.

Data compiled

from available

public domain

sources.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

Experimental Workflow for Preclinical Potency Testing
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Start: Cell Culture

HEK293 cells expressing
human Nav1.7

Automated Whole-Cell
Patch-Clamp Recording

Apply Voltage Protocols
(Resting and Inactivated States)
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Caption: Workflow for determining the in vitro potency of PF-05089771.
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High-Level Overview of the NCT02215252 Clinical Trial
Design

Patient Screening
(DPN diagnosis, inclusion/exclusion criteria)

1-Week Placebo Run-in

Randomization (1:1:1)

4-Week Treatment:
PF-05089771 (150mg BID)

Arm 1

4-Week Treatment:
Pregabalin (150mg BID)

Arm 2

4-Week Treatment:
Placebo

Arm 3

Primary Endpoint Assessment at Week 4
(Change in Average Daily Pain Score)

1-Week Follow-up

Trial Discontinuation
(Failure to meet efficacy criteria)

Click to download full resolution via product page

Caption: Simplified workflow of the NCT02215252 clinical trial.

Conclusion
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The clinical development program for PF-05089771 serves as a significant case study in the

pursuit of Nav1.7 inhibitors for the treatment of chronic pain. While the compound

demonstrated a promising preclinical profile with high potency and selectivity for Nav1.7, it

ultimately failed to translate this into clinical efficacy for painful diabetic peripheral neuropathy.

The reasons for this disconnect are likely multifactorial and may include complexities in the

pathophysiology of DPN that are not solely driven by Nav1.7 hyperexcitability, potential issues

with target engagement at the peripheral nerve endings in a clinical setting, or the possibility

that near-complete blockade of Nav1.7 is required for a robust analgesic effect, which may not

have been achieved at the dose tested.

The detailed data and methodologies presented in this whitepaper are intended to provide a

valuable resource for the scientific community. By understanding the outcomes and

experimental approaches of the PF-05089771 program, researchers can refine their strategies

for the development of future pain therapeutics targeting the Nav1.7 channel and other

components of the nociceptive signaling pathway. The continued investigation into the nuanced

role of Nav1.7 in different pain states and the development of innovative clinical trial designs

will be crucial for overcoming the challenges highlighted by this and other similar programs.
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To cite this document: BenchChem. [Discontinued Clinical Trial of Nav1.7 Inhibitor PF-
05089771: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609952#pf-05089771-discontinued-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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